molecular formula C12H16N4O7S2 B2988518 N'-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-nitrobenzenesulfonohydrazide CAS No. 860610-55-5

N'-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-nitrobenzenesulfonohydrazide

Cat. No. B2988518
CAS RN: 860610-55-5
M. Wt: 392.4
InChI Key: ARXXFHSIXWUEGJ-UHFFFAOYSA-N
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Description

N'-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-nitrobenzenesulfonohydrazide is a useful research compound. Its molecular formula is C12H16N4O7S2 and its molecular weight is 392.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Organic Transformations

Compounds like o-Nitrobenzenesulfonylhydrazide (NBSH) are valuable reagents in organic synthesis, enabling the transformation of propargylic alcohols into allenes, reductive transposition of allylic alcohols, and deoxygenation of alcohols. These reactions proceed via a Mitsunobu displacement followed by in situ elimination, under mild conditions favorable for substrates with sensitive functional groups, showcasing the reagent's utility in synthesizing complex molecules with precision (Myers, Zheng, & Movassaghi, 1997).

Environmental Remediation

In the context of environmental science, research has focused on the degradation of nitrobenzene, a toxic pollutant, into less harmful products like aniline. Bioelectrochemical systems with microbially catalyzed cathodes have been explored for this purpose, achieving significant conversion rates and demonstrating a potential pathway for remediating nitrobenzene-contaminated environments (Wang et al., 2011).

Sensor Development

Derivatives of N'-nitrobenzylidene-benzenesulfonohydrazide have been synthesized and applied in developing sensors for detecting heavy metal ions like mercury (Hg2+). These sensors, fabricated on glassy carbon electrodes with a Nafion matrix, exhibit high sensitivity, selectivity, and satisfactory recovery rates for Hg2+ in water samples. This application underscores the potential of such compounds in environmental monitoring and pollution control (Hussain, Rahman, Arshad, & Asiri, 2017).

properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)-N'-(2-nitrophenyl)sulfonylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O7S2/c17-12(9-15-5-7-24(20,21)8-6-15)13-14-25(22,23)11-4-2-1-3-10(11)16(18)19/h1-4,14H,5-9H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXXFHSIXWUEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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